![molecular formula C20H29NO3S B1325608 Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate CAS No. 898783-40-9](/img/structure/B1325608.png)
Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate
Overview
Description
Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate is a synthetic organic compound featuring a heptanoate ester backbone with a ketone group at the 7-position and a 4-(thiomorpholinomethyl)phenyl substituent. Thiomorpholine, a six-membered heterocycle containing one sulfur and one nitrogen atom, distinguishes this compound from analogs with other heterocyclic moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(thiomorpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the thiomorpholine ring.
Esterification: The final step involves the esterification of the intermediate with heptanoic acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry
Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate serves as a reagent in organic synthesis . Its structure allows it to act as a building block for more complex molecules, particularly in the development of pharmaceutical agents such as β-lactams and other derivatives.
Biology
In biological research, this compound is investigated for its potential enzyme inhibition properties and interactions with proteins. The binding affinity of the compound suggests it can modulate enzyme activities, which is crucial for understanding biochemical pathways.
Medicine
This compound has been explored for its therapeutic potential , particularly in neurodegenerative diseases. Its ability to bind to amyloid fibrils makes it a candidate for further studies in Alzheimer's disease and other related conditions .
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various pathogens, indicating its potential use in developing new antibiotics .
- Neurodegenerative Disease Research : Research highlighted the compound's unique binding affinity to amyloid fibrils, suggesting its role in disrupting fibril formation associated with Alzheimer's disease.
- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities revealed that this compound could effectively inhibit certain enzymes involved in inflammatory pathways, providing insights into its anti-inflammatory potential .
Mechanism of Action
The mechanism of action of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This binding can inhibit or activate various biochemical pathways, leading to its observed effects. The thiomorpholine ring and the ketone group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Homologs: Chain Length Variation
A series of compounds with varying ester chain lengths (butyrate to octanoate) and a consistent 4-(3-pyrrolinomethyl)phenyl substituent have been reported (e.g., ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate, ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate). These homologs differ in lipophilicity and steric bulk, which influence bioavailability and interaction with biological targets. For instance, longer chains (e.g., octanoate) may enhance membrane permeability but reduce solubility .
Table 1: Homolog Comparison
Compound Name | Chain Length | Substituent | Key Property Differences |
---|---|---|---|
Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate | C4 | 3-Pyrrolinomethylphenyl | Higher solubility, lower logP |
Target Compound | C7 | Thiomorpholinomethylphenyl | Moderate lipophilicity |
Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate | C8 | 3-Pyrrolinomethylphenyl | Increased logP, reduced solubility |
Heterocyclic Substituent Variants
Replacing thiomorpholine with other heterocycles alters electronic and steric properties:
- Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate (CAS 898775-85-4): Structure: Piperidine (saturated six-membered ring with one nitrogen) replaces thiomorpholine. Molecular Formula: C21H31NO3 (MW 345.48). This may affect receptor binding or catalytic interactions .
- Ethyl 7-((7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)heptanoate (CAS 1012057-25-8): Structure: Quinazolinone ring attached via an ether linkage. Molecular Formula: C18H24N2O5 (MW 348.40).
Table 2: Heterocyclic Substituent Comparison
Compound Name | Heterocycle | Molecular Formula | Key Functional Differences |
---|---|---|---|
Target Compound | Thiomorpholine | Not reported | Sulfur enhances polarizability |
Piperidine Analog | Piperidine | C21H31NO3 | Reduced hydrogen-bonding capacity |
Quinazolinone Analog | Quinazolinone | C18H24N2O5 | Aromaticity, potential kinase inhibition |
Functional Group Modifications
- Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate (CAS 1188265-06-6): Structure: Contains two ketone groups (4,7-dioxo) and a 4-methoxyphenyl substituent. Molecular Formula: C16H20O5 (MW 292.33). The methoxy group improves solubility via oxygen lone pairs .
- Ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate (CAS 898776-98-2): Structure: Bromo and methyl groups on the phenyl ring. Impact: Bromine’s electron-withdrawing nature may stabilize the ketone via resonance, while the methyl group adds steric hindrance .
Biological Activity
Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate, a compound with the CAS number 898783-40-9, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Basic Information
Property | Details |
---|---|
Molecular Formula | CHNOS |
Molar Mass | 363.51 g/mol |
CAS Number | 898783-40-9 |
Structural Characteristics
The compound features a heptanoate backbone with a ketone functional group and a thiomorpholine moiety, which may contribute to its biological properties.
Research indicates that this compound may exhibit several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : The thiomorpholine group is known to interact with neurotransmitter systems, potentially offering neuroprotective benefits against neurodegenerative diseases.
- Anti-inflammatory Properties : There is evidence that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory disorders.
Case Studies and Research Findings
- Antitumor Studies :
- Neuroprotective Mechanisms :
- Anti-inflammatory Activity :
Comparative Analysis with Related Compounds
Comparison with structurally similar compounds can provide insights into the unique biological activities of this compound.
Compound | Antitumor Activity | Neuroprotective Effects | Anti-inflammatory Effects |
---|---|---|---|
This compound | Yes | Yes | Yes |
Ethyl 7-oxo-7-phenyloctanoate | Moderate | No | Limited |
Ethyl 6-benzoylhexanoate | High | Moderate | Yes |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate, and how can purity be optimized?
- Methodology :
- Esterification : React 7-oxoheptanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester backbone.
- Thiomorpholine Conjugation : Introduce the 4-(thiomorpholinomethyl)phenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling for aromatic systems) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Validate purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C, confirming ester carbonyl at ~170 ppm) .
Q. How can the stability of this compound be assessed under varying experimental conditions?
- Methodology :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Hydrolytic Stability : Incubate in buffered solutions (pH 2–9) at 25°C and 40°C; monitor degradation via LC-MS for ester hydrolysis products (e.g., free carboxylic acid) .
- Photostability : Expose to UV light (λ = 254–365 nm) and analyze changes via UV-Vis spectroscopy and HPLC .
Q. What analytical techniques are recommended for structural elucidation and quantification?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm ester functionality, thiomorpholine ring protons (δ ~2.5–3.5 ppm), and aromatic protons (δ ~7.0–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
- HPLC : Reverse-phase chromatography with calibration curves for quantitative analysis (detection limit: ≤0.1% impurities) .
Q. How can this compound be applied as a solvent or extractant in separation processes?
- Methodology :
- Liquid-Liquid Extraction : Test phase equilibrium in ternary systems (water/carboxylic acid/ethyl heptanoate analog) at 288–308 K. Measure distribution coefficients (D) and separation factors (S) using gravimetric or titrimetric methods .
- Optimization : Vary temperature and solvent ratios; correlate results with Hansen solubility parameters .
Advanced Research Questions
Q. What mechanistic insights exist for thiomorpholine-mediated reactions involving this compound?
- Methodology :
- Kinetic Studies : Use stopped-flow NMR or UV-Vis spectroscopy to monitor reaction rates of thiomorpholine intermediates (e.g., nucleophilic attack on carbonyl groups).
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and activation energies for key steps (e.g., esterification or ring-opening) .
Q. How does the compound’s phase behavior influence its application in supercritical CO₂ systems?
- Methodology :
- Critical Locus Determination : Use a high-pressure view cell to measure vapor-liquid critical points for CO₂/ethyl heptanoate analogs. Plot pressure-temperature (P-T) and pressure-composition (P-x) diagrams to identify optimal conditions for supercritical fluid extraction .
- Solubility Analysis : Correlate CO₂ density with solute solubility using Chrastil’s equation .
Q. What in vivo models are suitable for evaluating its bioactivity, and how are data inconsistencies resolved?
- Methodology :
- Model Selection : Use Drosophila melanogaster larvae (e.g., TDPG298S mutants) for neuroactivity screening. Measure locomotor behavior (turning frequency, velocity) via automated tracking .
- Data Reconciliation : Address contradictions (e.g., variable ester effects) by standardizing dose ranges, controlling genetic backgrounds, and applying non-parametric statistical tests (Kruskal-Wallis with post-hoc Dunn’s test) .
Q. How can conflicting data on ester stability in biological matrices be resolved?
- Methodology :
- Matrix-Specific Stability : Compare degradation rates in plasma vs. buffer using LC-MS/MS. Add enzyme inhibitors (e.g., EDTA for esterases) to isolate chemical vs. enzymatic hydrolysis .
- Controlled Experiments : Replicate conflicting studies (e.g., coal vs. bentonite treatments altering ester concentrations) under identical conditions (pH, temperature, catalyst) to identify confounding variables .
Properties
IUPAC Name |
ethyl 7-oxo-7-[4-(thiomorpholin-4-ylmethyl)phenyl]heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3S/c1-2-24-20(23)7-5-3-4-6-19(22)18-10-8-17(9-11-18)16-21-12-14-25-15-13-21/h8-11H,2-7,12-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVZSAODEYGOLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642951 | |
Record name | Ethyl 7-oxo-7-{4-[(thiomorpholin-4-yl)methyl]phenyl}heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-40-9 | |
Record name | Ethyl 7-oxo-7-{4-[(thiomorpholin-4-yl)methyl]phenyl}heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.